3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and linked to a benzenesulfonamide moiety through an ethoxy bridge. The presence of both chloro and fluoro substituents enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative onto the pyridazine ring.
Ethoxy Bridge Formation: The ethoxy bridge is introduced by reacting the pyridazine derivative with an appropriate ethylene oxide or ethylene glycol derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy bridge or the aromatic rings.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.
Substitution: The chloro and fluoro substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyridazine ring and its substituents may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 3-chloro-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 3-chloro-N-(2-((6-(4-fluorophenyl)pyrimidin-3-yl)oxy)ethyl)benzenesulfonamide
Uniqueness
The unique combination of chloro and fluoro substituents in 3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide enhances its chemical reactivity and potential biological activity compared to similar compounds. The specific arrangement of these substituents can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-14-2-1-3-16(12-14)27(24,25)21-10-11-26-18-9-8-17(22-23-18)13-4-6-15(20)7-5-13/h1-9,12,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZIULEOXCHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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